

In-Depth Technical Guide: HSK0935 (CAS Number 1638851-44-1)

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Compound of Interest

Compound Name: HSK0935

Cat. No.: B607982

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Core Compound Summary

HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein responsible for the reabsorption of glucose in the kidneys.[1] By selectively targeting SGLT2, **HSK0935** offers a promising therapeutic approach for the management of type 2 diabetes by promoting the excretion of excess glucose in the urine. This mechanism of action is independent of insulin secretion, which can be advantageous in various stages of the disease.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for **HSK0935**.

Table 1: In Vitro Inhibitory Activity of HSK0935



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Table 2: In Vivo Efficacy of HSK0935 in Animal Models



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Mechanism of Action

HSK0935 exerts its therapeutic effect by inhibiting the function of SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for approximately 90% of glucose reabsorption from the glomerular filtrate back into the bloodstream. By blocking this transporter, **HSK0935** effectively lowers the renal threshold for glucose, leading to increased urinary glucose excretion and a subsequent reduction in blood glucose levels.



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Mechanism of SGLT2 Inhibition by **HSK0935**.

Experimental Protocols

Detailed experimental protocols for the characterization of **HSK0935** are outlined below. These are based on the methodologies described in the primary literature.

In Vitro SGLT1 and SGLT2 Inhibition Assay

This protocol describes a cell-based assay to determine the inhibitory potency of **HSK0935** on human SGLT1 and SGLT2.



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Workflow for the in vitro SGLT1/SGLT2 inhibition assay.

Methodology:

- Cell Line Maintenance: Human embryonic kidney (HEK293) cells stably expressing either human SGLT1 (hSGLT1) or human SGLT2 (hSGLT2) are cultured in appropriate media.
- Compound Preparation: **HSK0935** is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
- Inhibition Assay:
 - Cells are seeded in multi-well plates and grown to confluence.
 - On the day of the assay, the cells are washed with a sodium-containing buffer.
 - The cells are then incubated with different concentrations of **HSK0935** or vehicle control for a specified period.
 - A radiolabeled substrate, such as ^{14}C - α -methyl-D-glucopyranoside (^{14}C -AMG), a non-metabolizable glucose analog, is added to initiate the uptake reaction.
 - After incubation at 37°C, the uptake is terminated by washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.
- Detection and Analysis:
 - The cells are lysed, and the intracellular radioactivity is measured using a liquid scintillation counter.
 - The percentage of inhibition at each concentration of **HSK0935** is calculated relative to the control.
 - The IC₅₀ value, the concentration of the compound that causes 50% inhibition of substrate uptake, is determined by fitting the data to a dose-response curve.

In Vivo Urinary Glucose Excretion Study in Rats

This protocol outlines the procedure to evaluate the effect of **HSK0935** on urinary glucose excretion in a rodent model.

Methodology:

- **Animal Acclimation:** Male Sprague-Dawley (SD) rats are acclimated to the housing conditions for a week before the experiment.
- **Dosing:** The rats are fasted overnight with free access to water. On the morning of the study, the rats are orally administered **HSK0935** at various doses (e.g., 1, 3, and 10 mg/kg) or the vehicle control.
- **Urine Collection:** Immediately after dosing, the rats are placed in individual metabolic cages for urine collection over a specified period (e.g., 24 hours).
- **Sample Analysis:** The total volume of urine collected from each rat is measured. The glucose concentration in the urine samples is determined using a glucose analyzer or a commercially available glucose assay kit.
- **Data Analysis:** The total amount of glucose excreted in the urine over the collection period is calculated for each rat. The results are expressed as the mean \pm standard error of the mean (SEM) for each treatment group. Statistical analysis is performed to compare the effects of different doses of **HSK0935** with the vehicle control.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically investigating **HSK0935**. The development of this compound may be in the preclinical stage, or clinical trials may be registered under a different identifier. Further information from the developing pharmaceutical company, Haisco Pharmaceutical Group Co., Ltd., would be required to ascertain its current clinical status.^[2]

Conclusion

HSK0935 is a potent and highly selective SGLT2 inhibitor with demonstrated efficacy in preclinical animal models. Its high selectivity for SGLT2 over SGLT1 suggests a favorable safety profile with a reduced risk of gastrointestinal side effects associated with SGLT1

inhibition. The robust dose-dependent increase in urinary glucose excretion in rats and monkeys highlights its potential as a therapeutic agent for type 2 diabetes. Further investigation into its clinical safety and efficacy in humans is warranted.

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